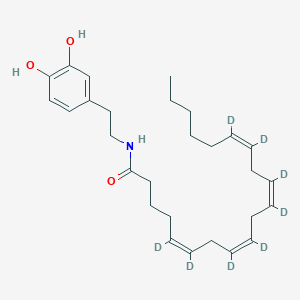
Z-Glu-tyr-oet
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Glu-tyr-oet: is a synthetic dipeptide composed of L-glutamic acid and L-tyrosine, with an ethyl ester group attached to the tyrosine residue. This compound is often used in biochemical research and has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Glu-tyr-oet typically involves the protection of the amino and carboxyl groups of the amino acids, followed by coupling reactions to form the dipeptide. The general steps are as follows:
Protection of Amino Groups: The amino groups of L-glutamic acid and L-tyrosine are protected using a suitable protecting group, such as the benzyloxycarbonyl (Z) group.
Coupling Reaction: The protected amino acids are then coupled using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of protected amino acids are synthesized and coupled using automated peptide synthesizers.
Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain high-purity this compound.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions: Z-Glu-tyr-oet can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The phenolic group of the tyrosine residue can be oxidized to form quinones.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.
Major Products Formed:
Hydrolysis: L-glutamic acid and L-tyrosine.
Oxidation: Quinones derived from the tyrosine residue.
Substitution: Various derivatives depending on the substituents used.
Scientific Research Applications
Chemistry: Z-Glu-tyr-oet is used as a model compound in peptide synthesis and enzymatic studies. It helps in understanding the mechanisms of peptide bond formation and hydrolysis.
Biology: In biological research, this compound is used to study enzyme-substrate interactions, particularly with proteases like pepsin. It serves as a substrate to investigate the specificity and kinetics of enzymatic reactions.
Medicine: this compound has potential applications in drug development, particularly in designing peptide-based therapeutics. It can be used to study the pharmacokinetics and pharmacodynamics of peptide drugs.
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new peptide drugs. It also finds applications in the production of peptide-based materials and biomaterials.
Mechanism of Action
Z-Glu-tyr-oet exerts its effects primarily through interactions with enzymes, particularly proteases. The mechanism involves:
Enzyme Binding: The compound binds to the active site of the enzyme, forming an enzyme-substrate complex.
Catalysis: The enzyme catalyzes the hydrolysis of the peptide bond, leading to the formation of the products.
Release: The products are released from the enzyme, completing the catalytic cycle.
Molecular Targets and Pathways: The primary molecular targets of this compound are proteases such as pepsin. The compound interacts with the catalytic residues of the enzyme, facilitating the hydrolysis of the peptide bond.
Comparison with Similar Compounds
Z-Glu-Phe-OH: A dipeptide composed of L-glutamic acid and L-phenylalanine.
Z-Ala-Tyr-OH: A dipeptide composed of L-alanine and L-tyrosine.
Z-Gly-Gly-OEt: A dipeptide composed of glycine residues with an ethyl ester group.
Uniqueness of Z-Glu-tyr-oet: this compound is unique due to the presence of the ethyl ester group on the tyrosine residue, which influences its chemical reactivity and enzymatic interactions. The combination of L-glutamic acid and L-tyrosine also imparts specific properties that make it suitable for various research applications.
Properties
IUPAC Name |
(4S)-5-[[(2S)-1-ethoxy-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O8/c1-2-33-23(31)20(14-16-8-10-18(27)11-9-16)25-22(30)19(12-13-21(28)29)26-24(32)34-15-17-6-4-3-5-7-17/h3-11,19-20,27H,2,12-15H2,1H3,(H,25,30)(H,26,32)(H,28,29)/t19-,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXZCHGQEFKWAX-PMACEKPBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2R)-1-[6-[[[9-[(2R)-2-[bis(propan-2-yloxycarbonyloxymethoxy)phosphorylmethoxy]propyl]purin-6-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid](/img/structure/B566221.png)





![[(8S,9S,10R,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B566235.png)





![(3beta)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene](/img/structure/B566243.png)
